

2,4,6-Trichloroquinazoline: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: **2,4,6-Trichloroquinazoline**

Cat. No.: **B1310484**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of **2,4,6-trichloroquinazoline** and outlines a comprehensive experimental protocol for its quantitative determination. Due to a lack of publicly available specific solubility data for this compound, this document serves as a practical resource for researchers aiming to establish its solubility profile in various solvents, a critical parameter in drug discovery and development.

Expected Solubility Profile

2,4,6-Trichloroquinazoline is a heterocyclic aromatic compound. The presence of three chlorine atoms, which are electron-withdrawing, and the nitrogen atoms in the quinazoline core significantly influence its polarity and potential for intermolecular interactions. Based on the principle of "like dissolves like," its solubility is expected to be low in water and non-polar solvents. Conversely, it is anticipated to exhibit higher solubility in polar aprotic and some polar protic organic solvents that can engage in dipole-dipole interactions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **2,4,6-trichloroquinazoline** in various solvents is not readily available in published resources. Safety Data Sheets for the compound typically state "no data available" for solubility.^{[1][2]} Research articles mentioning **2,4,6-trichloroquinazoline** have focused on its synthesis or its use as an intermediate in the preparation of other compounds, without reporting its solubility.^{[3][4][5]}

Therefore, experimental determination is necessary to quantify its solubility in solvents relevant to specific research applications.

The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent Classification	Solvent Name	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Determination
Polar Protic	Methanol	HPLC			
Ethanol	HPLC				
Isopropanol	HPLC				
Polar Aprotic	Acetonitrile	HPLC			
Dimethyl Sulfoxide (DMSO)	HPLC				
N,N-Dimethylformamide (DMF)	HPLC				
Tetrahydrofuran (THF)	HPLC				
Non-Polar	Hexane	HPLC			
Toluene	HPLC				
Aqueous	Water	HPLC			
Phosphate-Buffered Saline (pH 7.4)	HPLC				

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of **2,4,6-trichloroquinazoline**. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

- **2,4,6-Trichloroquinazoline** (solid)
- Selected solvents (analytical grade)
- Volumetric flasks and pipettes
- Analytical balance
- Thermostatic shaker
- Centrifuge
- HPLC system with a suitable detector (e.g., UV-Vis)
- Syringe filters (e.g., 0.22 µm PTFE)
- Autosampler vials

2. Preparation of Calibration Standards:

- Stock Solution Preparation: Accurately weigh a precise amount of **2,4,6-trichloroquinazoline** and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
- Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Solubility Measurement (Shake-Flask Method):

- Sample Preparation: Add an excess amount of solid **2,4,6-trichloroquinazoline** to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
- Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

4. HPLC Analysis:

- Method Development: Develop a suitable HPLC method for the quantification of **2,4,6-trichloroquinazoline**. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
- Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the diluted saturated solution samples into the HPLC system and record the peak areas.

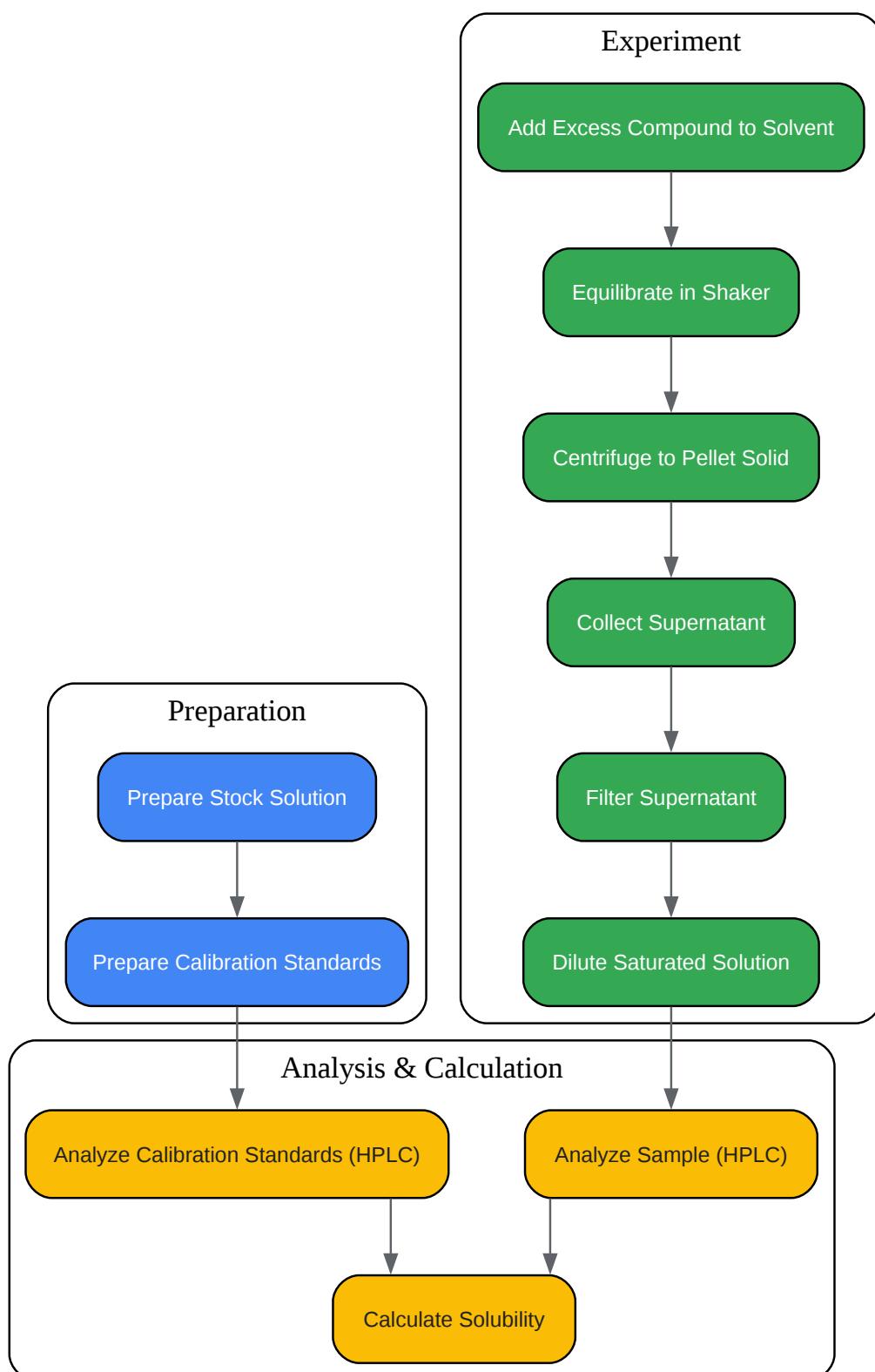
5. Calculation of Solubility:

- Determine the concentration of **2,4,6-trichloroquinazoline** in the diluted samples from the calibration curve.

- Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **2,4,6-trichloroquinazoline** solubility.

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Caption: Workflow for solubility determination.

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